![molecular formula C19H14N6O2 B12577740 3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- CAS No. 195615-41-9](/img/structure/B12577740.png)
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- is a synthetic organic compound with the molecular formula C19H14N6O2. It is characterized by the presence of an acridine core substituted with amino groups at positions 3 and 6, and an azo group linking a nitrophenyl moiety at position 4. This compound is known for its vibrant color and has applications in various fields including dye manufacturing and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by azo coupling with 3,6-diaminoacridine. The reaction conditions often require acidic media to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- undergoes various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidative conditions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the azo group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3,6-Acridinediamine, 4-[(4-aminophenyl)azo]-
Oxidation: 3,6-Acridinediamine, 4-[(4-nitrosophenyl)azo]-
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential antimicrobial properties and its ability to intercalate with DNA.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mécanisme D'action
The compound exerts its effects primarily through intercalation with DNA, disrupting the DNA synthesis process. This intercalation can lead to mutations and inhibit the replication of microorganisms, making it useful as an antimicrobial agent. The molecular targets include the DNA strands, and the pathways involved are related to DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diaminoacridine: Known for its use as an antiseptic and bacteriostatic agent.
Proflavine: Another acridine derivative used in wound dressings for its antimicrobial properties.
Acriflavine: Used as a disinfectant and in biological staining.
Uniqueness
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- is unique due to its azo linkage, which imparts distinct chemical and physical properties such as color and reactivity. This makes it particularly valuable in applications requiring specific dye characteristics and in research focused on azo compounds .
Propriétés
Numéro CAS |
195615-41-9 |
|---|---|
Formule moléculaire |
C19H14N6O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)diazenyl]acridine-3,6-diamine |
InChI |
InChI=1S/C19H14N6O2/c20-13-3-1-11-9-12-2-8-16(21)19(18(12)22-17(11)10-13)24-23-14-4-6-15(7-5-14)25(26)27/h1-10H,20-21H2 |
Clé InChI |
SKYTXWXCOMRACL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2N=C4C=C(C=CC4=C3)N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


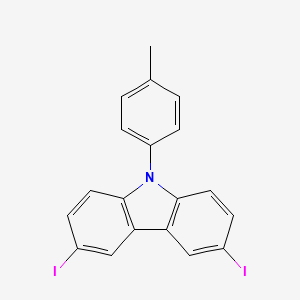
![Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-](/img/structure/B12577665.png)
![2,2'-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene)](/img/structure/B12577668.png)
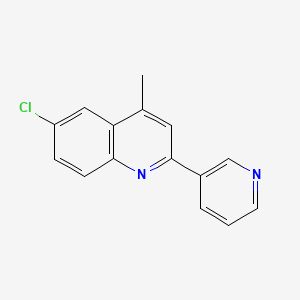
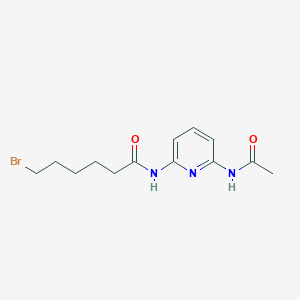
![Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate](/img/structure/B12577697.png)

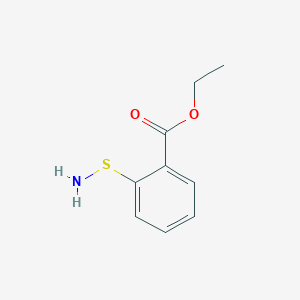
![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)
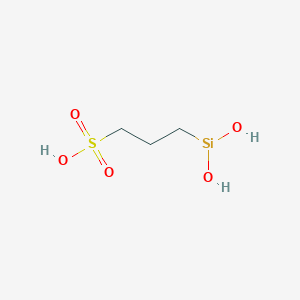
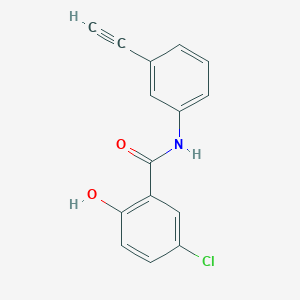
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
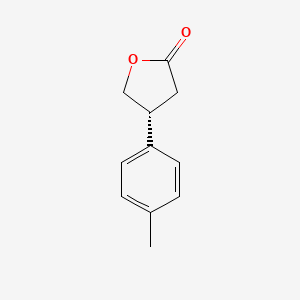
![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
